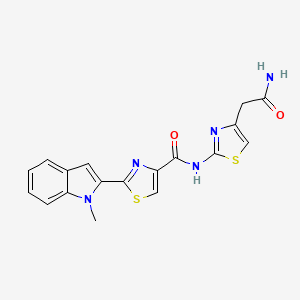

![molecular formula C19H20N2O4 B2699379 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903355-71-4](/img/structure/B2699379.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

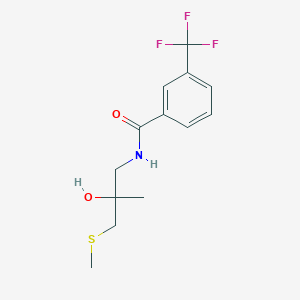

The compound is a complex organic molecule with a 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to a pyrrolidinyl group via a methanone linker. The pyrrolidinyl group also has a 6-methylpyridin-2-yl group attached to it via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The ether linkage could potentially undergo cleavage under acidic conditions, and the pyrrolidinyl group could participate in reactions typical of secondary amines .Scientific Research Applications

Novel Synthetic Pathways and Heterocyclic Systems

- Research by Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, demonstrating the versatility of heterocyclic chemistry in generating new compounds with potential pharmacological applications. This work highlights the intricate synthetic pathways that can be used to create complex molecules, which may relate to the synthesis or derivatization of compounds like "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" (Deady & Devine, 2006).

Antioxidant and Antimicrobial Activities

- Bassyouni et al. (2012) synthesized and evaluated a new series of compounds for their antioxidant and antimicrobial activities. The structure-activity relationship (SAR) analysis and molecular docking studies in this research provide a framework for understanding how similar compounds, including those with dihydrobenzo[d][1,4]dioxin motifs, may exhibit biological activities (Bassyouni et al., 2012).

Novel Antiviral Benzofuran-Transition Metal Complexes

- A study by Galal et al. (2010) on benzofuran-transition metal complexes with significant HIV inhibitory activity shows the potential of structurally complex molecules in therapeutic applications. These findings suggest the importance of exploring multifaceted compounds for antiviral properties, which could be relevant to the research and development of new drugs based on the compound of interest (Galal et al., 2010).

Catalytic Hydrogenation and Functionalized Molecules

- Research into catalytic hydrogenation of dihydrooxazines by Sukhorukov et al. (2008) illustrates the chemical transformations that can be applied to functionalize molecules, potentially relevant to modifying or enhancing the properties of compounds like "(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" (Sukhorukov et al., 2008).

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-13-4-2-7-17(20-13)25-14-8-9-21(12-14)19(22)15-5-3-6-16-18(15)24-11-10-23-16/h2-7,14H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODRQNHEMDKQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699299.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)

![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)

![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)

![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)